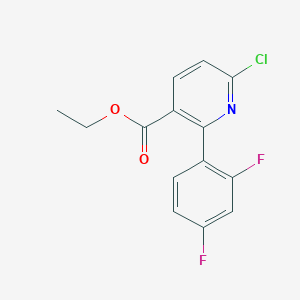

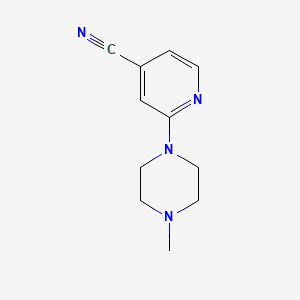

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Overview

Description

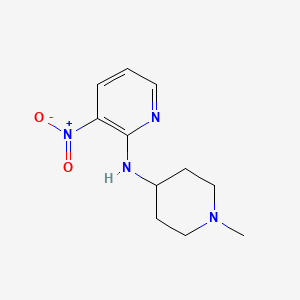

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine (2,4-DCPP) is a heterocyclic organic compound that has attracted attention due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, odorless, and crystalline solid, and it is soluble in water. 2,4-DCPP is a member of the pyrimidine family, and it is composed of a six-membered ring containing four nitrogen atoms and two chlorine atoms. 2,4-DCPP has been studied for its ability to bind to proteins and act as an enzyme inhibitor, and it has also been explored for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

A significant application of compounds related to 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is in the development of antimicrobial agents. For instance, research on some 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, which are closely related to this compound, demonstrated potent antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in combating infectious diseases (Imran, Alam, & Abida, 2016).

Corrosion Inhibition

Piperidine derivatives of pyrimidine, including structures similar to this compound, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations revealed that these compounds effectively inhibit the corrosion of iron, showcasing their utility in industrial applications (Kaya et al., 2016).

Antineoplastic Properties

Certain pyrimidine derivatives, which include the structural framework of this compound, have been explored for their antineoplastic (anti-cancer) activities. These compounds show promise in targeting specific cancer cell lines, suggesting their potential as therapeutic agents in oncology (Singh & Paul, 2006).

Anticonvulsant Properties

The structural and electronic properties of compounds, including those related to this compound, have been analyzed for their anticonvulsant effects. Studies on substituted pyrimidines have highlighted their potential in treating seizure disorders (Georges et al., 1989).

Synthesis of Key Intermediates in Drug Development

The synthesis of this compound and its derivatives plays a crucial role in the development of various drugs. For instance, it serves as a key intermediate in the preparation of deoxycytidine kinase inhibitors, which are important in the development of new therapeutic agents (Zhang et al., 2009).

Mechanism of Action

Target of Action

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The piperidine nucleus is also crucial to the inhibitory effect .

Mode of Action

It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Biochemical Pathways

It’s known that the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .

Pharmacokinetics

The compound’s molecular weight is 19325 , which could potentially influence its bioavailability.

Result of Action

It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b increased the cytotoxicity of the piperidine derivatives .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It interacts with enzymes such as kinases and phosphatases, modulating their activity through competitive inhibition. This compound also binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the biochemical pathways and mechanisms in which this compound is involved .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying cellular functions and mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, this compound can activate or inhibit specific signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biomedical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name |

2,4-dichloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRJOHSHYGIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610766 | |

| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213201-98-0 | |

| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)